

Application Note: High-Performance Liquid Chromatography for the Analysis of Stachybotrylactam

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Compound of Interest

Compound Name: *Stachybotrylactam*

Cat. No.: *B10778778*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam is a mycotoxin produced by the fungus *Stachybotrys chartarum*, commonly known as black mold.[1][2] This compound belongs to the phenylspirodrimane class of secondary metabolites and has garnered significant interest due to its biological activities, including immunosuppressant and weak HIV protease inhibitory effects.[3][4] Accurate and sensitive analytical methods are crucial for the detection and quantification of **Stachybotrylactam** in various matrices, including fungal cultures, environmental samples, and for quality control in research and drug development. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers a robust and reliable platform for the analysis of this mycotoxin.[5][6][7] This application note provides a detailed protocol for the analysis of **Stachybotrylactam** using HPLC.

Chemical Properties of Stachybotrylactam

A thorough understanding of the physicochemical properties of **Stachybotrylactam** is essential for method development.

Property	Value
CAS Number	163391-76-2[3][4]
Molecular Formula	C ₂₃ H ₃₁ NO ₄ [3][4]
Molecular Weight	385.5 g/mol [3][4]
Appearance	Light Tan Lyophilisate[3]
Solubility	Soluble in ethanol, methanol, DMF, and DMSO[3][4]
UV Maximum (λ _{max})	219 nm[4]

HPLC Method for Stachybotrylactam Analysis

This section outlines a validated UHPLC-DAD-QTOFMS method for the quantification of **Stachybotrylactam**.

Chromatographic Conditions

Parameter	Condition
Instrument	Agilent Infinity 1290 UHPLC system or equivalent
Column	Agilent Poroshell 120 Phenyl-Hexyl (2.1 x 150 mm, 2.7 µm)[3]
Mobile Phase A	20 mmol/L formic acid in water[3]
Mobile Phase B	20 mmol/L formic acid in acetonitrile[3]
Gradient	10% to 100% B in 15 min, hold for 2 min, return to 10% in 0.1 min, hold for 3 min[3]
Flow Rate	0.35 mL/min[3]
Column Temperature	60 °C[3]
Detection	Diode Array Detector (DAD) scanning 200–640 nm; Quadrupole Time-of-Flight Mass Spectrometry (QTOF MS)[3]
Injection Volume	5 µL

Method Performance Characteristics

The following table summarizes the quantitative performance of the described HPLC method for **Stachybotrylactam** analysis.

Parameter	Value
Retention Time	8.35 min[3]
Linearity Range	10 - 10,000 ng/mL[3]
Correlation Coefficient (R ²)	> 0.99
Limit of Detection (LOD)	1.5 ng/g (on PDA medium)[1]
Limit of Quantification (LOQ)	4.4 ng/g (on PDA medium)[1]
Matrix Effects (Dust)	Signal suppression of 11%[3]

Experimental Protocols

Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh 1 mg of **Stachybotrylactam** standard and dissolve it in 1 mL of methanol.[3] Store the stock solution at -20°C.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (90% A: 10% B). A typical calibration curve may include concentrations of 10, 100, 300, 1000, 3000, and 10,000 ng/mL. [3]

Sample Preparation (from Fungal Culture)

This protocol is adapted from a micro-scale extraction method.[6]

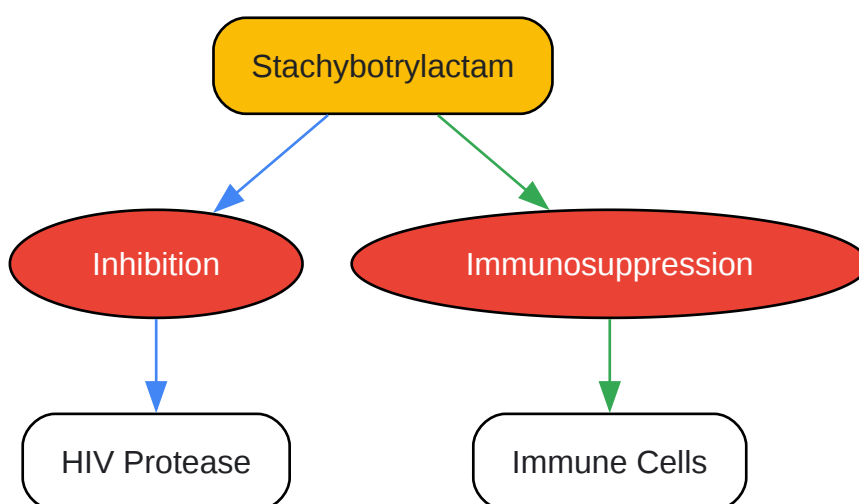
- Extraction: Place three agar plugs (6 mm diameter) from a *Stachybotrys* culture into a 2 mL screw-top vial.
- Add 1 mL of extraction solvent (ethyl acetate/dichloromethane/methanol, 3:2:1, v/v/v, with 1% formic acid).[6]
- Sonication: Sonicate the vial for 60 minutes.[6]
- Evaporation: Transfer the liquid extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitution: Re-dissolve the dried extract in 400 µL of a solvent mixture (acetonitrile:water, 75:25, v/v, with 1% formic acid).[6]
- Centrifugation: Centrifuge the reconstituted sample at 15,000 x g for 15 minutes.[6]
- Analysis: Transfer the supernatant to an HPLC vial for analysis.

Visualizations



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Caption: Experimental workflow for **Stachybotrylactam** analysis.



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Caption: Biological activity of **Stachybotrylactam**.

Discussion

The presented HPLC method provides a reliable and sensitive approach for the quantification of **Stachybotrylactam**. The use of a phenyl-hexyl stationary phase offers a suitable selectivity for this mycotoxin. The detailed protocol for sample preparation from fungal cultures ensures efficient extraction and sample clean-up, minimizing matrix interference.

It is important to note that matrix effects can influence the accuracy of quantification. As demonstrated by the 11% signal suppression in a dust matrix, it is recommended to perform matrix-matched calibrations for complex sample types to ensure the highest accuracy. The

provided LOD and LOQ values indicate that the method is sensitive enough for the detection of **Stachybotrylactam** in relevant samples.

For drug development professionals, this method can be adapted for various applications, including the analysis of **Stachybotrylactam** in fermentation broths, purified samples, and biological matrices, with appropriate validation for each specific application. The established linearity over a wide concentration range allows for the quantification of both trace levels and higher concentrations of the analyte.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the analysis of **Stachybotrylactam** using High-Performance Liquid Chromatography. The information presented, including chromatographic conditions, method performance characteristics, and sample preparation procedures, serves as a valuable resource for researchers, scientists, and drug development professionals working with this mycotoxin. The use of the described method will facilitate accurate and reliable quantification of **Stachybotrylactam**, supporting further research into its biological activities and potential applications.

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